Cas no 29627-62-1 (Benzenesulfonamide,N,N'-1,2-phenylenebis[N,4-dimethyl-)
29627-62-1 structure
Product Name:Benzenesulfonamide,N,N'-1,2-phenylenebis[N,4-dimethyl-
Numero CAS:29627-62-1
MF:C22H24N2O4S2
MW:444.566963195801
CID:280116
PubChem ID:265219
Update Time:2025-04-19
Benzenesulfonamide,N,N'-1,2-phenylenebis[N,4-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
- 1,2-bis(N-p-toluenesulfonyl-N-methylamino)benzene
- AC1L6DHM
- AC1Q3X2Z
- AC1Q6V82
- CBDivE_001423
- CHEBI:691308
- CHEMBL595990
- n,n'-1,2-phenylenebis(n,4-dimethylbenzenesulfonamide)
- N,N'-dimethyl-N,N'-di(p-toluenesulufonyl)-o-phenylenediamine
- N,N'-Dimethyl-N,N'-o-phenylen-bis-toluol-4-sulfonamid
- N,N'-dimethyl-N,N'-o-phenylene-bis-toluene-4-sulfonamide
- NSC101062
- Oprea1_370376
- N,N''-(1,2-phenylene)bis(N-methyl-1-phenylmethanesulfonamide)
- NSC-101062
- N,N-o-phenylene-bis(p-toluenesulfonamide)
- DTXSID20295299
- N,N'-(1,2-Phenylene)bis(N,4-dimethylbenzenesulfonamide)
- 29627-62-1
- p-Toluenesulfonamide,N'-o-phenylenebis[N-methyl-
- BDBM50305735
- AKOS002161609
- Benzenesulfonamide,N,N'-1,2-phenylenebis[N,4-dimethyl-
-
- Inchi: 1S/C22H24N2O4S2/c1-17-9-13-19(14-10-17)29(25,26)23(3)21-7-5-6-8-22(21)24(4)30(27,28)20-15-11-18(2)12-16-20/h5-16H,1-4H3
- Chiave InChI: WOBGBOUAUABUFZ-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(C)=CC=1)(N(C)C1=CC=CC=C1N(C)S(C1C=CC(C)=CC=1)(=O)=O)(=O)=O
Proprietà calcolate
- Massa esatta: 444.11792
- Massa monoisotopica: 444.118
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 690
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 91.5Ų
Proprietà sperimentali
- Densità: 1.318
- Punto di ebollizione: 590.7°Cat760mmHg
- Punto di infiammabilità: 311°C
- Indice di rifrazione: 1.63
- PSA: 74.76
- LogP: 6.11520
Benzenesulfonamide,N,N'-1,2-phenylenebis[N,4-dimethyl- Letteratura correlata
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
29627-62-1 (Benzenesulfonamide,N,N'-1,2-phenylenebis[N,4-dimethyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso